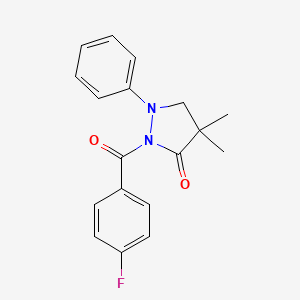

2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one

説明

2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one is a heterocyclic compound featuring a pyrazolidin-3-one core. Key structural attributes include:

- Phenyl group at position 1, contributing to aromatic interactions.

- 4-Fluorobenzoyl moiety at position 2, introducing electron-withdrawing effects and modulating solubility and binding affinity.

特性

IUPAC Name |

2-(4-fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-18(2)12-20(15-6-4-3-5-7-15)21(17(18)23)16(22)13-8-10-14(19)11-9-13/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOFEZUFPMFVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(N(C1=O)C(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one typically involves multiple steps. One common method includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Nucleophilic Substitution: The intermediate product from the Friedel-Crafts acylation is then subjected to nucleophilic substitution reactions to introduce the pyrazolidinone ring.

Final Cyclization: The final step involves cyclization to form the pyrazolidinone core, resulting in the target compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

化学反応の分析

2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

作用機序

The mechanism of action of 2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Peptide Derivatives

N-[N-(4-Fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (, Line 26)

- Core Structure: Peptide backbone (tyrosyl-phenylalanine) vs. pyrazolidinone.

- Substituents :

- Both share a 4-fluorobenzoyl group , but in the peptide derivative, it is attached to a tyrosine residue.

- Additional methyl ester and phenylalanine groups enhance hydrophobicity and hydrogen-bonding capacity.

- Implications: The peptide derivative likely exhibits higher molecular weight and polarity, impacting bioavailability. The pyrazolidinone core may confer greater metabolic stability compared to peptide bonds, which are prone to enzymatic cleavage .

N-[N-(2-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (, Line 25)

- Halogen Variation : Chlorine (Cl) replaces fluorine (F) at the benzoyl group’s ortho position.

- Chlorinated derivatives may exhibit altered binding kinetics due to differences in van der Waals interactions .

Heterocyclic Analogues

LY310762 ()

- Core Structure: Indol-2-one with a piperidinyl-ethyl chain vs. pyrazolidinone.

- Substituents: Shares a 4-fluorobenzoyl group but integrated into a piperidine ring. Monohydrochloride salt formulation enhances solubility.

- Implications: The indol-2-one core may offer distinct π-π stacking interactions compared to pyrazolidinone. Piperidine’s basicity could influence pharmacokinetics (e.g., tissue penetration) .

Triazolone Derivatives ()

- Core Structure : Triazol-3-one vs. pyrazolidin-3-one.

- Substituents :

- Complex aryl and piperazine groups dominate, with dichlorophenyl and triazolylmethyl substituents.

- Dichlorophenyl groups increase lipophilicity, which may improve blood-brain barrier penetration .

Comparative Data Table

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorine’s small size and electronegativity optimize electronic effects without steric disruption, making it preferable for interactions with hydrophobic binding pockets. Chlorine, while bulkier, may enhance van der Waals interactions in less sterically constrained environments .

- Heterocyclic Cores: Pyrazolidinones balance conformational flexibility and stability, whereas triazolones and indolones offer rigidity for targeted binding. Piperidine-containing derivatives (e.g., LY310762) may exhibit improved solubility and bioavailability .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one, and what challenges arise during purification?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4-fluorobenzoyl chloride with 4,4-dimethyl-1-phenylpyrazolidin-3-one under basic conditions (e.g., triethylamine in anhydrous dichloromethane).

- Step 2: Isolation via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.

- Challenges: Low yield (<40%) due to steric hindrance from the 4,4-dimethyl group and competing side reactions (e.g., hydrolysis of the benzoyl chloride). Recrystallization in ethanol/water mixtures improves purity but may require iterative cycles .

Basic: How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection: Use a Mo/Kα radiation source (λ = 0.71073 Å) at 173–295 K to minimize thermal motion artifacts.

- Software: SHELXL (for refinement) and Olex2 (for visualization). Key parameters: , data-to-parameter ratio >15:1 to ensure reliability.

- Example: A related fluorophenyl-pyrazolidinone derivative (Acta Cryst. E, 2013) achieved using SHELXL, with anisotropic displacement parameters for non-H atoms .

Advanced: How do structural modifications (e.g., fluorobenzoyl vs. methyl groups) influence biological activity in analogous compounds?

Methodological Answer:

Comparative structure-activity relationship (SAR) studies highlight:

| Modification | Biological Impact | Source Compound |

|---|---|---|

| Fluorobenzoyl substitution | Enhanced enzyme inhibition (e.g., kinase targets) due to electron-withdrawing effects | Pyrazolo[3,4-d]pyrimidine derivatives |

| 4,4-Dimethyl groups | Increased metabolic stability but reduced solubility in polar solvents | Thiadiazole-thiazolidinone hybrids |

| Experimental Design: Use in vitro assays (e.g., IC₅₀ determination) paired with molecular docking (AutoDock Vina) to validate binding modes . |

Advanced: How can researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

Discrepancies often arise from:

- Dynamic effects: Rotamers or tautomers (e.g., keto-enol equilibrium) alter NMR peak splitting. Use variable-temperature NMR (VT-NMR) to confirm.

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16) and compare calculated / shifts with experimental data.

- Example: A fluorophenyl-pyrazole derivative showed a 0.3 ppm deviation in NMR due to solvent polarity effects in DFT models .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Toxicity Data: Limited acute toxicity reported, but structurally similar pyrazolidinones show hepatotoxicity. Use PPE (gloves, goggles) and work in a fume hood.

- Waste Disposal: Quench with 10% KOH in ethanol before incineration to avoid releasing fluorinated byproducts .

Advanced: How can computational methods predict ADME properties for this compound?

Methodological Answer:

- Software: SwissADME or pkCSM for in silico predictions.

- Key Parameters:

- LogP: Predicted ~3.2 (moderate lipophilicity).

- Bioavailability: 55% (Rule of Five compliant).

- CYP450 Inhibition: High risk for CYP3A4 (docking score >7.0 kcal/mol).

- Validation: Compare with in vitro hepatic microsomal assays .

Advanced: What strategies resolve crystallographic disorder in derivatives of this compound?

Methodological Answer:

- Data Collection: High-resolution (<1.0 Å) datasets reduce ambiguity.

- Refinement: Apply "PART" instructions in SHELXL to model disordered groups (e.g., fluorobenzoyl rotation).

- Example: A dihydronaphthalenone derivative required two-part refinement for a disordered fluorophenyl ring, achieving .

Basic: How is HPLC purity analysis optimized for this compound?

Methodological Answer:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Gradient from 40% acetonitrile/60% ammonium acetate buffer (pH 6.5) to 90% acetonitrile over 20 min.

- Detection: UV at 254 nm (fluorobenzoyl chromophore). Retention time ~12.3 min with >98% purity .

Advanced: What in vitro assays are suitable for evaluating its kinase inhibition potential?

Methodological Answer:

- Assay Type: ADP-Glo™ Kinase Assay (Promega) for IC₅₀ determination.

- Targets: Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR2).

- Controls: Use staurosporine (pan-kinase inhibitor) and DMSO blanks.

- Data Interpretation: Fit dose-response curves (GraphPad Prism) and validate with SPR binding studies .

Advanced: How does fluorobenzoyl substitution impact photostability in formulation studies?

Methodological Answer:

- Experimental Design: Expose to UV light (320–400 nm) and monitor degradation via LC-MS.

- Findings: Fluorine’s electron-withdrawing effect reduces π→π* transition energy, increasing photosensitivity. Stabilization requires amber glass vials and antioxidants (e.g., BHT) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。